L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-

Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

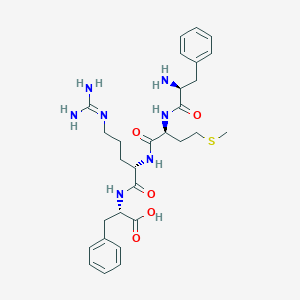

The systematic International Union of Pure and Applied Chemistry nomenclature for this tetrapeptide provides a comprehensive description of its chemical structure and composition. According to established nomenclature conventions, the compound is designated as L-phenylalanyl-L-methionyl-L-arginyl-L-phenylalanine, reflecting the sequential arrangement of its constituent amino acid residues. This nomenclature explicitly indicates the stereochemical configuration of each amino acid component, with all residues existing in the L-configuration, which is the naturally occurring form in biological systems.

The molecular formula for this tetrapeptide has been definitively established as C₂₉H₄₁N₇O₅S through comprehensive analytical studies. This formula indicates the presence of twenty-nine carbon atoms, forty-one hydrogen atoms, seven nitrogen atoms, five oxygen atoms, and one sulfur atom within the molecular structure. The molecular weight has been precisely determined to be 599.8 daltons, providing important information for mass spectrometric identification and quantitative analysis.

Alternative chemical representations of this compound include various systematic names that describe the same molecular entity. The compound may also be referred to using condensed notation systems that abbreviate the amino acid sequence while maintaining chemical accuracy. The Chemical Abstracts Service registry number 152165-14-5 has been assigned to specific variants of this tetrapeptide, facilitating its identification in chemical databases and literature.

The molecular composition reflects the structural complexity inherent in peptide molecules, with multiple functional groups contributing to the overall chemical properties. The presence of aromatic phenylalanine residues at both terminal positions contributes significantly to the molecular weight and provides important sites for spectroscopic analysis. The methionine residue introduces a sulfur-containing side chain that can participate in various chemical interactions, while the arginine residue contributes multiple nitrogen atoms through its guanidinium group.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N7O5S/c1-42-16-14-23(34-25(37)21(30)17-19-9-4-2-5-10-19)27(39)35-22(13-8-15-33-29(31)32)26(38)36-24(28(40)41)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYYONMTJKILDK-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432751 | |

| Record name | L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74012-06-9 | |

| Record name | L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Workflow

SPPS is the most widely used method for synthesizing peptides ≤80 amino acids. For Phe-Met-Arg, the process involves:

-

Resin Selection : A polystyrene-based resin functionalized with a Rink amide linker is commonly used to anchor the C-terminal arginine.

-

Deprotection : The Fmoc (9-fluorenylmethyloxycarbonyl) group on the anchored arginine is removed using 20% piperidine in dimethylformamide (DMF).

-

Coupling : Activated derivatives of methionine and phenylalanine (e.g., HBTU/HOBt or DIC/Oxyma) are sequentially coupled in DMF. Each coupling step requires 2–4 equivalents of amino acid and 1-hour reaction time.

-

Final Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours.

Arginine Side-Chain Protection

The guanidino group of arginine is protected with a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group to prevent side reactions. These groups are stable during Fmoc deprotection but cleaved during final TFA treatment.

Yield and Purity

Typical crude yields for tripeptides via SPPS range from 60–80%, with purities >90% achievable via reverse-phase HPLC. A representative synthesis of Phe-Met-Arg reported a crude yield of 72% and a purified yield of 58%.

Liquid-Phase Peptide Synthesis (LPPS)

Stepwise Solution-Phase Approach

LPPS is preferred for large-scale production of short peptides (<10 amino acids). For Phe-Met-Arg:

-

C-Terminal Activation : L-Arginine’s carboxyl group is activated as a pentafluorophenyl ester.

-

Methionine Coupling : Activated arginine reacts with Fmoc-methionine in dichloromethane (DCM) using DIPEA as a base.

-

Deprotection and Phenylalanine Coupling : After Fmoc removal, the dipeptide is coupled with Boc-phenylalanine using HBTU.

-

Global Deprotection : Boc and side-chain protecting groups are removed with TFA.

Challenges

-

Solubility Issues : Methionine’s hydrophobic side chain necessitates polar aprotic solvents (e.g., DMF or DMSO).

-

Racemization Risk : Prolonged coupling times at elevated temperatures increase epimerization, particularly at methionine residues.

Enzymatic and Chemo-Enzymatic Approaches

L-Amino Acid Ligase (Lal)

The Pseudomonas syringae enzyme TabS catalyzes ATP-dependent condensation of unprotected amino acids. For Phe-Met-Arg:

Limitations

Hybrid Methods

Native Chemical Ligation (NCL)

NCL joins unprotected peptide fragments via a thioester intermediate. For Phe-Met-Arg:

-

Fragment Synthesis :

-

Fragment 1: C-terminal arginine with a thioester group.

-

Fragment 2: N-terminal phenylalanyl-methionine with an N-terminal cysteine.

-

-

Ligation : Reacted in 6 M guanidinium HCl (pH 7.0) with 2% thiophenol.

This method avoids racemization but requires cysteine at the ligation site.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SPPS | 58–72 | >90 | Moderate | High |

| LPPS | 45–65 | 85–90 | High | Moderate |

| Enzymatic | 54–77 | 80–88 | Low | Low |

| Native Ligation | 60–70 | >95 | Low | Very High |

Key Challenges and Solutions

Racemization

Chemical Reactions Analysis

FMRFamide undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: Amino acid residues in FMRFamide can be substituted with other amino acids to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

FMRFamide has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification.

Medicine: Investigated for its potential pharmacological actions, such as anti-opiate effects.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

FMRFamide exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. In invertebrates, it increases the force and frequency of the heartbeat through a biochemical pathway involving the increase of cytoplasmic cyclic adenosine monophosphate (cAMP) in the ventricular region . In vertebrates, it affects opioid receptors, resulting in naloxone-sensitive antinociception and reduction of morphine-induced antinociception .

Comparison with Similar Compounds

Key Observations :

- Sequence Length : Shorter peptides (e.g., tri-/tetrapeptides) are often used in drug design due to bioavailability, while longer chains (e.g., 24-mer) may serve structural roles .

- Functional Groups : Methionine and arginine residues enhance sulfur-mediated interactions and cationic properties, respectively, influencing antimicrobial activity .

Challenges and Innovations

Biological Activity

L-Phenylalanine (L-Phe) is an essential amino acid that plays a crucial role in various biological processes. The compound "L-phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-" is a peptide derivative that combines L-Phe with other amino acids, potentially enhancing its biological activity. This article explores the biological activity of this compound, focusing on its effects on vascular function, insulin signaling, and metabolic implications, supported by relevant research findings.

1. Vascular Function Enhancement

Mechanism of Action

Research indicates that L-phenylalanine can restore vascular function by increasing levels of tetrahydrobiopterin (BH4), a cofactor necessary for nitric oxide (NO) production. In a study involving spontaneously hypertensive rats, oral administration of L-Phe led to:

- Increased vascular BH4 levels.

- Restoration of NO levels.

- Reduction in superoxide production.

The activation of the GCH1-GFRP protein complex by L-Phe was identified as a key mechanism underlying these effects, suggesting a novel therapeutic target for treating vascular disorders characterized by reduced NO bioavailability .

Table 1: Effects of L-Phenylalanine on Vascular Function

| Parameter | Control Group (WKY) | Hypertensive Group (SHR) | After L-Phe Treatment (SHR) |

|---|---|---|---|

| Vascular BH4 Levels | Baseline | Reduced | Significantly Increased |

| Nitric Oxide Levels | Normal | Reduced | Restored |

| Superoxide Levels | Normal | Elevated | Reduced |

2. Impact on Insulin Signaling

Insulin Resistance Induction

Conversely, elevated phenylalanine levels have been linked to impaired insulin signaling and the development of insulin resistance. A study involving Type 2 Diabetes (T2D) patients showed that increased serum phenylalanine levels correlated with:

- Inhibition of glucose uptake.

- Alteration in insulin receptor phosphorylation.

In experiments with mice fed a phenylalanine-rich diet, significant symptoms of T2D were observed, including increased body weight and altered glucose metabolism. These findings suggest that while L-Phe is essential for various functions, excessive levels may contribute to metabolic disorders .

Table 2: Phenylalanine Effects on Insulin Signaling

| Parameter | Normal Control | Phenylalanine-Rich Diet Group |

|---|---|---|

| Serum Phenylalanine Levels | Baseline | Increased by 75% |

| Glucose Uptake | Normal | Significantly Decreased |

| Insulin Sensitivity | Normal | Impaired |

3. Metabolic and Neurotoxic Effects

Neurotoxicity Concerns

Chronic elevation of phenylalanine can lead to neurotoxic effects due to its role in neurotransmitter synthesis. High concentrations of phenylalanine have been associated with conditions such as phenylketonuria (PKU), where the inability to metabolize phenylalanine leads to toxic accumulation and neurological damage. The balance between L-Phe and its metabolites is critical for maintaining neural health .

4. Case Studies and Clinical Implications

Case Study: Phenylketonuria Management

In patients diagnosed with PKU, dietary management to restrict phenylalanine intake is crucial. However, controlled supplementation with L-Phe has shown potential benefits in enhancing cognitive function when carefully monitored. This highlights the dual nature of phenylalanine as both a necessary nutrient and a potential toxin at elevated levels .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying L-phenylalanine-containing tripeptides like L-phenylalanyl-L-methionyl-L-arginyl-?

- Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) or liquid-phase methods. For formylated derivatives (e.g., N-formyl-L-methionyl-L-phenylalanine), formyl chloride is reacted with L-phenylalanine in anhydrous solvents like dichloromethane under alkaline conditions . Purification often employs reverse-phase HPLC with C18 columns, followed by lyophilization. Storage conditions (e.g., -20°C in dark, dry environments) are critical to prevent degradation .

Q. How can researchers characterize the structural stability of L-phenylalanine derivatives under varying experimental conditions?

- Answer: Stability studies use techniques like:

- Circular Dichroism (CD): To monitor secondary structure changes in peptides.

- Differential Scanning Calorimetry (DSC): To assess thermal denaturation profiles.

- FT-IR Spectroscopy: For analyzing hydrogen bonding in cocrystals (e.g., L-phenylalanine-cilnidipine cocrystals) .

- Electrochemical Sensors: Optimized for detecting L-phenylalanine in buffered solutions at pH 6.8–7.0 using carbon-nanosphere electrodes .

Q. What analytical techniques are recommended for quantifying L-phenylalanine in complex biological matrices?

- Answer:

- Isotopic Labeling: L-Phenylalanine (2-¹³C) is tracked via mass spectrometry (MS) to study metabolic incorporation into proteins or pathways .

- High-Performance Liquid Chromatography (HPLC): Paired with UV detection (λ = 254 nm) for purity assessment.

- Electrochemical Detection: Linear sweep voltammetry (LSV) at modified electrodes achieves detection limits as low as 0.1 µM .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study cocrystal formation between L-phenylalanine and hydrophobic drugs?

- Answer: DFT optimizes molecular geometries to predict non-covalent interactions (e.g., hydrogen bonds in cilnidipine-L-phenylalanine cocrystals). Computational models validate experimental observations, such as reduced particle size and enhanced wettability due to cocrystallization . Researchers use software like Gaussian or ORCA to calculate binding energies and electron density maps.

Q. What strategies resolve contradictions in bioactivity data for L-phenylalanine-containing peptides across different studies?

- Answer:

- Statistical Harmonization: Apply Fisher’s Exact Test or Dunnetts Test to compare bioactivity variances between in vitro and in vivo models .

- Dose-Response Reassessment: Use nonlinear regression to identify EC50 discrepancies caused by solubility limits (e.g., >500 µmol/L in antimicrobial assays) .

- Meta-Analysis: Pool data from studies using standardized protocols (e.g., fixed pH, temperature) to minimize confounding variables.

Q. What experimental approaches assess the antimicrobial potential of ionic liquids (ILs) derived from L-phenylalanine?

- Answer:

- Broth Microdilution Assays: Screen ILs against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at concentrations up to 2000 µmol/L. Toxicity thresholds are determined via optical density measurements .

- Time-Kill Kinetics: Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects.

- Synergy Testing: Combine ILs with conventional antibiotics (e.g., ampicillin) to evaluate enhanced efficacy.

Q. How does isotopic labeling with L-phenylalanine (2-¹³C) enhance metabolic pathway analysis?

- Answer: ¹³C-labeled L-phenylalanine serves as a tracer in:

- Proteomics: MS/MS quantifies label incorporation into newly synthesized proteins.

- Fluxomics: NMR or GC-MS tracks carbon flow into tyrosine, dopamine, or other metabolites, revealing rate-limiting enzymatic steps (e.g., phenylalanine hydroxylase activity) .

Methodological Notes

- Data Contradiction Analysis: Always report raw data alongside normalized values to identify outliers (e.g., solubility-driven false negatives in antimicrobial screens) .

- Experimental Reproducibility: Use internal controls (e.g., unlabeled L-phenylalanine) in isotopic studies to validate MS signal ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.